

Application Notes and Protocols for HT1042

Cell-Based Assays

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Compound of Interest

Compound Name: HT1042

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Introduction

The **HT1042** cell line, more commonly known as HT1080, is a human fibrosarcoma cell line that serves as a cornerstone model in cancer research, particularly for studying tumor invasion and metastasis.[1] Originating from a connective tissue tumor, these cells exhibit an adherent, epithelial-like morphology.[1][2] A key characteristic of the HT1080 cell line is the presence of an activated N-ras oncogene, which contributes to its transformed phenotype and high metastatic potential.[3][4][5] This inherent aggressiveness makes HT1080 cells an ideal in vitro system for screening anti-cancer compounds and investigating the molecular mechanisms that drive cancer cell motility and invasion.[6]

This document provides detailed protocols for conducting a cell invasion assay using the HT1080 cell line, methods for data presentation, and visualizations of the experimental workflow and relevant signaling pathways.

Key Cell-Based Assay: Transwell Invasion Assay

The Transwell invasion assay is a widely used method to assess the invasive potential of cancer cells in vitro. It mimics the process of a cell migrating through the extracellular matrix (ECM). The assay utilizes a chamber with a porous membrane, which is coated with a basement membrane matrix like Matrigel. Invasive cells are able to degrade this matrix and migrate through the pores to the other side of the membrane, toward a chemoattractant.

Experimental Protocol: HT1080 Transwell Invasion Assay

This protocol has been optimized for the highly invasive HT1080 human fibrosarcoma cell line.

Materials:

- HT1080 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Serum-free DMEM
- 24-well Transwell inserts (8.0 μ m pore size)
- Matrigel Basement Membrane Matrix
- Cold, serum-free DMEM
- Cotton swabs
- Methanol (for fixing)
- Crystal Violet stain (or other suitable stain)
- Inverted microscope

Procedure:

- Cell Culture and Maintenance:

- Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture the cells every 2-3 days, ensuring they do not exceed 80-90% confluency.[7]
- Preparation of Transwell Inserts (Coating with Matrigel):
 - Thaw Matrigel on ice overnight at 4°C.
 - Dilute the Matrigel with cold, serum-free DMEM to a final concentration of 200 µg/mL. Keep the solution on ice.
 - Add 100 µL of the diluted Matrigel solution to the center of the apical side of each Transwell insert.
 - Incubate the plates at 37°C for 2-4 hours to allow the gel to solidify. Do not let the gel dry out.
- Cell Seeding:
 - The day before the assay, ensure the HT1080 cells are healthy and in the logarithmic growth phase.
 - On the day of the assay, starve the cells by incubating them in serum-free DMEM for 12-24 hours.
 - Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend them in serum-free DMEM.
 - Count the cells and adjust the concentration to 2.5×10^5 cells/mL in serum-free DMEM.
 - Remove any remaining coating buffer from the prepared Transwell inserts.
 - Add 200 µL of the cell suspension (containing 5×10^4 cells) to the apical chamber of each insert.

- Assay Assembly and Incubation:
 - In the basal chamber of the 24-well plate, add 750 μ L of DMEM containing 10% FBS as a chemoattractant.
 - Carefully place the cell-seeded inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Staining and Visualization:
 - After incubation, carefully remove the inserts from the wells.
 - Using a cotton swab, gently remove the non-invading cells from the top surface of the membrane.
 - Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10-20 minutes.
 - Allow the inserts to air dry.
 - Stain the cells by immersing the inserts in a Crystal Violet solution for 15-30 minutes.
 - Gently wash the inserts in distilled water to remove excess stain.
 - Allow the inserts to air dry completely.
- Data Acquisition:
 - Using an inverted microscope, count the number of stained, invaded cells on the bottom of the membrane.
 - To ensure representative data, count the cells in at least five different fields of view per insert and calculate the average.

Data Presentation

Quantitative data from the HT1080 invasion assay should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

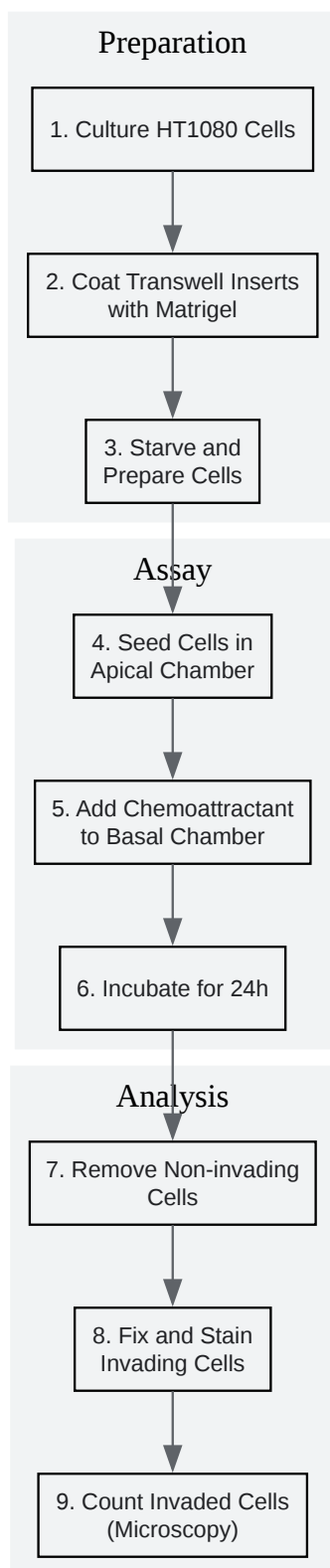
| Treatment Group | Concentration | Mean Invaded Cells per Field (\pm SD) | % Invasion Inhibition |
|-----------------|---------------|--|-----------------------|
| Vehicle Control | 0 μ M | 150 (\pm 12) | 0% |
| Test Compound A | 1 μ M | 105 (\pm 9) | 30% |
| Test Compound A | 5 μ M | 60 (\pm 7) | 60% |
| Test Compound A | 10 μ M | 30 (\pm 5) | 80% |

Table 1: Representative data from an HT1080 Transwell invasion assay. The table shows the mean number of invaded cells per microscopic field for a vehicle control and three concentrations of a hypothetical test compound. The standard deviation (SD) indicates the variability within replicates, and the percentage of invasion inhibition is calculated relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the HT1080 Transwell invasion assay.

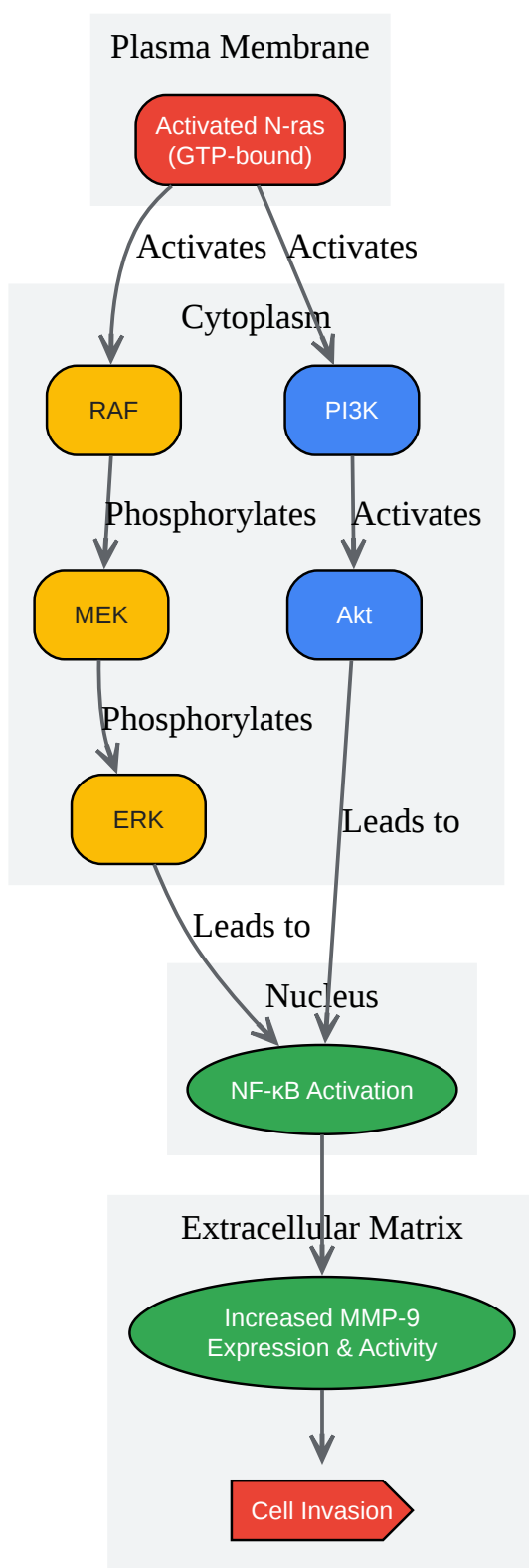


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Figure 1. HT1080 Transwell Invasion Assay Workflow

N-ras Downstream Signaling Pathway in HT1080 Invasion

The activated N-ras oncogene in HT1080 cells leads to the constitutive activation of downstream signaling cascades that promote cell invasion. The diagram below outlines the key pathways involved.



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Figure 2. N-ras Signaling in HT1080 Invasion

Pathway Description:

In HT1080 cells, the constitutively active N-ras protein triggers two major downstream signaling pathways: the RAF/MEK/ERK (MAPK) cascade and the PI3K/Akt pathway.[8][9] Both of these pathways converge to promote the activation of transcription factors like NF- κ B.[8] This, in turn, leads to the increased expression and secretion of matrix metalloproteinases (MMPs), particularly MMP-9. MMP-9 is a key enzyme that degrades components of the extracellular matrix, facilitating the invasion of HT1080 cells into surrounding tissues. Therefore, targeting components of these pathways is a primary strategy in developing therapeutics to inhibit fibrosarcoma metastasis.

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